molecular formula C15H18F2N6S B6456584 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549042-27-3

4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B6456584
CAS No.: 2549042-27-3
M. Wt: 352.4 g/mol
InChI Key: RBSFASHOAGSTMW-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a difluoromethyl group at position 6, a methyl group at position 2, and a piperazine-linked 3-cyclopropyl-1,2,4-thiadiazole moiety at position 2. Its molecular formula is C₁₇H₂₀F₂N₆S (inferred from analogues in and ), with an approximate molecular weight of 378.45 g/mol.

Properties

IUPAC Name

3-cyclopropyl-5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6S/c1-9-18-11(13(16)17)8-12(19-9)22-4-6-23(7-5-22)15-20-14(21-24-15)10-2-3-10/h8,10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSFASHOAGSTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N6SC_{14}H_{18}N_{6}S, with a molecular weight of 318.40 g/mol . Its structure features a pyrimidine core with a difluoromethyl group and a piperazine ring substituted with a thiadiazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC14H18N6OS
Molecular Weight318.40 g/mol
IUPAC NameThis compound
InChI KeyAGJXQHMXJUJIBL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring followed by the introduction of the piperazine and pyrimidine moieties. The general synthetic route can be summarized as follows:

  • Formation of Thiadiazole : Cyclopropylamine is reacted with carbon disulfide and hydrazine hydrate under reflux conditions.
  • Piperazine Integration : The thiadiazole derivative is then reacted with piperazine in an appropriate solvent.
  • Pyrimidine Coupling : Finally, the intermediate undergoes a reaction with difluoromethyl-pyrimidine derivatives to yield the target compound.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit bacterial growth by targeting specific enzymes crucial for bacterial survival .

Anticancer Properties

The compound has been explored for its potential anticancer effects. In vitro studies demonstrated cytotoxicity against various cancer cell lines, suggesting that it may interfere with cellular processes involved in cancer proliferation . The mechanism appears to involve apoptosis induction through modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, compounds related to this compound have shown promise in anti-inflammatory assays. These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several case studies have been published detailing the biological activity of related thiadiazole derivatives:

  • Cytotoxicity Study : A study assessed the cytotoxic effects of a series of thiadiazole derivatives on L929 fibroblast cells using the MTT assay. Compounds exhibited varying degrees of cytotoxicity, with some demonstrating over 50% cell viability at lower concentrations .
  • Anti-inflammatory Activity : Another investigation compared the anti-inflammatory effects of various thiadiazole derivatives against standard non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated comparable efficacy in reducing inflammation markers .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The thiadiazole moiety may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors involved in inflammatory responses could explain its anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry

Compound A is being studied for its potential as an antimicrobial , anticancer , and anti-inflammatory agent . The unique structural features of the compound, particularly the thiadiazole and piperazine moieties, contribute to its biological activity.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized Compound A and evaluated its anticancer properties against various cancer cell lines. The results indicated that Compound A exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value of 12 µM. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Biological Assays

Compound A is utilized in biological assays to investigate its effects on cellular processes. Its interaction with various biological targets makes it a valuable tool for studying disease mechanisms.

Target Activity Assay Type
Cancer Cell LinesCytotoxicityMTT Assay
Bacterial StrainsAntimicrobialAgar Diffusion Method
Inflammatory PathwaysAnti-inflammatoryELISA for Cytokines

Pharmaceutical Development

The compound is explored as a lead compound for developing new drugs targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for further development in pharmaceutical applications.

Case Study: Drug Development

A recent project aimed at developing a new class of anti-inflammatory drugs incorporated Compound A as a lead compound. The research team modified the structure to enhance its bioavailability and reduce toxicity. Preclinical trials showed promising results in reducing inflammation in animal models of arthritis.

Industrial Applications

In addition to medicinal uses, Compound A can be used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing processes.

Table 2: Synthesis Routes for Compound A

Step Reagents/Conditions Outcome
Formation of ThiadiazoleCyclopropylamine + Carbon DisulfideThiadiazole Intermediate
Formation of PiperazineThiadiazole Intermediate + PiperazinePiperazine Derivative
Final CouplingPiperazine Derivative + Difluoromethyl PyrimidineCompound A

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in substituents at positions 2, 4, and 6 of the pyrimidine core, as well as modifications to the thiadiazole ring. Below is a comparative analysis:

Compound Name (CAS) Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Me, 4-piperazinyl-thiadiazole, 6-(CF₂H) C₁₇H₂₀F₂N₆S ~378.45 High lipophilicity; metabolic stability
2-Cyclopropyl analogue (2549032-09-7) 2-Cyclopropyl, 4-piperazinyl-thiadiazole, 6-Me C₁₇H₂₂N₆S 342.46 Reduced steric bulk; lower MW
6-(3,5-Dimethylpyrazol-1-yl) analogue 2-Me, 4-piperazinyl-thiadiazole, 6-pyrazole C₁₉H₂₄N₈S 396.51 Increased polarity; larger aromatic system
BK83567 (2549029-05-0) 2-Me, 4-piperazinyl-(3-methoxymethyl-thiadiazole), 6-(CF₂H) C₁₄H₁₈F₂N₆OS 356.39 Methoxymethyl enhances hydrophilicity
Key Observations:
  • Lipophilicity : The target compound’s difluoromethyl group increases lipophilicity compared to the 6-methyl (CAS 2549032-09-7) and 6-pyrazole (CAS 2741922-17-6) analogues, favoring membrane permeability .
  • Metabolic Stability : Cyclopropyl groups (target compound) resist oxidative metabolism better than methoxymethyl (BK83567) or pyrazole substituents .

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